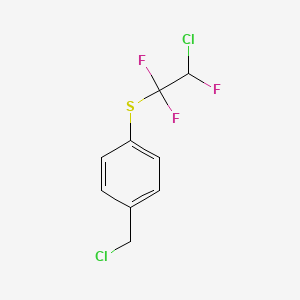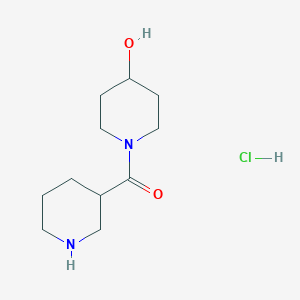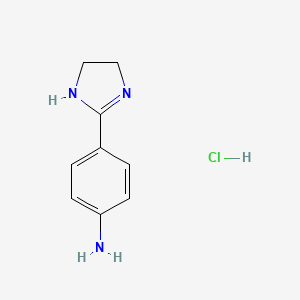
Fe(R,R-PDP) White-Chen Catalyst
説明
The Fe(R,R-PDP) White-Chen Catalyst is an Iron-based coordination complex named after Professor M. Christina White and her graduate student Mark S. Chen . It is used along with hydrogen peroxide and acetic acid additive to oxidize aliphatic sp3 C-H bonds in organic synthesis . The catalyst is the first to allow for preparative and predictable aliphatic C–H oxidations over a broad range of organic substrates .
Synthesis Analysis
The this compound is synthesized in several steps. The synthesis involves the reaction between Fe(OAc)_2·4H_2O and P(C_6H_5)_2Cl, followed by ligand exchange with (R,R)-DPEN precursor to give the this compound.Molecular Structure Analysis
The this compound is a complex of iron and a chiral phosphine ligand . Its molecular formula is C24H32F12FeN6Sb2 and its molecular weight is 931.908 g·mol −1 .Chemical Reactions Analysis
The this compound is used in the iron-catalyzed, selective oxidation of C-H bonds . It has shown excellent enantioselectivities and activity in many reactions, including allylic alkylation, hydrogenation, and epoxidation .Physical And Chemical Properties Analysis
The this compound is a dark-red, crystalline powder that is soluble in a range of solvents, including polar and non-polar solvents. It is air-sensitive and should be handled with care.科学的研究の応用
Environmental Remediation
Iron-based catalysts, particularly iron (hydr)oxides, have shown promise in environmental remediation processes. These catalysts are used in Fenton and Fenton-like reactions, which are advanced oxidation processes highly efficient in generating reactive species such as hydroxyl radicals. These radicals are capable of degrading a wide range of organic pollutants at room temperature and under atmospheric pressure, making iron-based catalysts suitable for cleaning contaminated water and soil environments (Pereira et al., 2012).
Fuel Cells
In the quest to reduce the overall system cost of fuel cells, Fe/N/C electrocatalysts have been developed as inexpensive, high-performance, and durable alternatives to Pt-based catalysts for the oxygen reduction reaction (ORR). These catalysts, prepared by simple pyrolysis of transition metal salt, carbon support, and nitrogen-rich molecules, show low cost, high performance, long stability, and are promising for replacing Pt-based catalysts in fuel cell commercialization (Jing Liu et al., 2015).
Water Treatment
Fe-based Fenton-like catalysts have been explored for water treatment to overcome the limitations of conventional Fenton reactions, such as the need for acidic pH and the production of iron-containing sludge. These catalysts utilize solid iron forms rather than dissolved Fe2+, offering advantages in a broader pH range and minimizing sludge production. The review by Wang and Tang (2021) systematically summarizes the current status of various Fe-based Fenton-like catalysts and their applications in degrading emerging contaminants in water (Wang & Tang, 2021).
Catalytic Oxidation
Iron-based catalysts have been utilized in the catalytic oxidation of refractory organic pollutants in wastewater. These catalysts vary in form, including Fe2+/Fe3+, zero-valent iron, iron oxides, and iron sulfides, demonstrating versatility in their application across different catalytic oxidation methods. The review by Ruan et al. (2021) provides an in-depth look at the synthesis, applications, and mechanisms of iron-based catalysts in the catalytic oxidation of pollutants, highlighting the potential for controlled synthesis to enhance catalytic properties (Ruan et al., 2021).
作用機序
Target of Action
The primary target of the Fe(R,R-PDP) White-Chen Catalyst is the aliphatic sp3 C-H bonds in organic synthesis . The catalyst is used to oxidize these bonds, which are typically unreactive due to their high bond dissociation energy .
Mode of Action
The this compound operates through a mechanism of electronic selectivity. In the presence of an electron withdrawing group (EWG) in the substrate, the highly electrophilic catalyst will oxidize the more electron-rich C–H bond that is most remote from the EWG . This allows for remarkably predictable oxidations based on sterics, electronics, and stereoelectronics .
Biochemical Pathways
The this compound affects the oxidation pathway of aliphatic C-H bonds. The catalyst enables the oxidation of these bonds, transforming them into functional groups that can participate in further chemical reactions . This broadens the range of organic substrates that can be used in synthesis .
Pharmacokinetics
Its effectiveness in catalyzing reactions is influenced by factors such as concentration and reaction conditions .
Result of Action
The result of the action of the this compound is the selective oxidation of aliphatic C-H bonds. This allows for the conversion of these bonds into functional groups, enabling the streamlining of organic synthesis . The catalyst has proven to be remarkably predictable, allowing for aliphatic C–H bonds to be thought of as a functional group .
Action Environment
The action of the this compound is influenced by several environmental factors. For instance, the presence of an electron withdrawing group in the substrate can guide the selectivity of the oxidation . Additionally, steric factors can influence the catalyst’s selectivity, with the catalyst targeting less sterically hindered C-H bonds when multiple electronically equivalent aliphatic C-H groups are present .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
The Fe(R,R-PDP) White-Chen Catalyst plays a significant role in biochemical reactions, particularly in the oxidation of aliphatic sp3 C-H bonds . The catalyst is the first to allow for preparative and predictable aliphatic C–H oxidations over a broad range of organic substrates . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
Given its role in the oxidation of aliphatic sp3 C-H bonds, it can be inferred that it may influence cell function by altering the chemical structure of organic substrates .
Molecular Mechanism
The this compound exerts its effects at the molecular level through the oxidation of aliphatic sp3 C-H bonds . This process is remarkably predictable based on sterics, electronics, and stereoelectronics, allowing for aliphatic C–H bonds to be thought of as a functional group in the streamlining of organic synthesis .
Metabolic Pathways
The metabolic pathways that the this compound is involved in are not specified in the available literature. Given its role in the oxidation of aliphatic sp3 C-H bonds, it can be inferred that it may interact with enzymes or cofactors involved in these pathways .
特性
IUPAC Name |
acetonitrile;hexafluoroantimony(1-);iron(2+);2-[[(2R)-2-[(2R)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4.2C2H3N.12FH.Fe.2Sb/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;2*1-2-3;;;;;;;;;;;;;;;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;2*1H3;12*1H;;;/q;;;;;;;;;;;;;;;+2;2*+5/p-12/t19-,20-;;;;;;;;;;;;;;;;;/m1................./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNWHBGEOCZDBX-QSKJABRXSA-B | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#N.CC#N.C1C[C@@H](N(C1)CC2=CC=CC=N2)[C@H]3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32F12FeN6Sb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660717 | |
| Record name | White–Chen catalyst | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
931.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959395-10-9 | |
| Record name | White–Chen catalyst | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidinebis(acetonitrile)iron(II) hexafluoroantimonate Fe(S,S-PDP) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



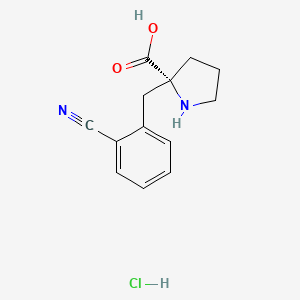
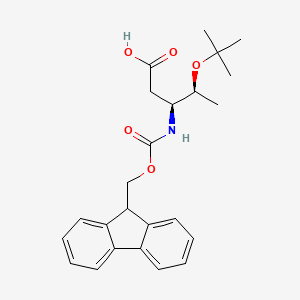
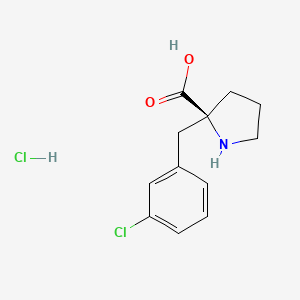
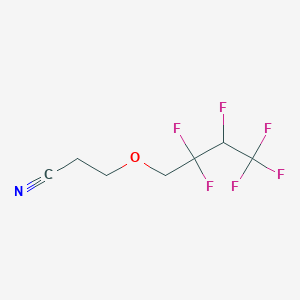


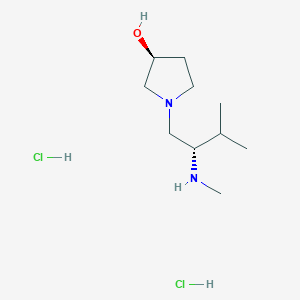
![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)
![2-[(3,5-Bis(trifluoromethyl)phenoxy)methyl]oxirane, 98%](/img/structure/B6343445.png)
